REACTION_CXSMILES
|
[C:1]1([C:7]2[O:8][C:9]([CH2:12][N:13]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>Cl>[C:1]1([C:7]2[O:8][C:9]([CH2:12][NH2:13])=[CH:10][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
2-(2-phenyloxazol-5-ylmethyl)isoindole-1,3-dione
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=CN1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 days
|
Duration
|
5 d
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
EXTRACTION
|
Details
|
extract with methylene chloride (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=CN1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |